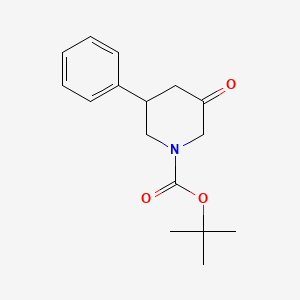

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

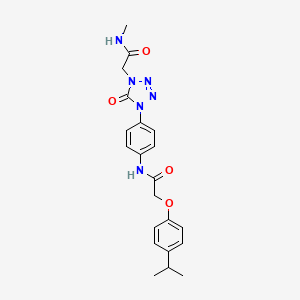

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate is a compound with the CAS Number: 1824093-84-6 . It has a molecular weight of 275.35 and is typically in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-oxo-5-phenyl-1-piperidinecarboxylate . The Inchi Code for this compound is 1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(9-14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 275.35 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthetic Utility in Organic Chemistry

Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate serves as a versatile building block in synthetic organic chemistry. It is used in nucleophilic substitutions and radical reactions, facilitating the generation of a variety of functional groups and structural motifs. For instance, its application enables the synthesis of azocarboxamides through the attack of aliphatic amines, and it participates in radical reactions including oxygenation, halogenation, and aryl-aryl coupling under specific conditions (Jasch, Höfling, & Heinrich, 2012).

Role in Stereoselective Syntheses

This compound is instrumental in stereoselective syntheses, facilitating the creation of complex molecules with specific stereochemistry. For example, it undergoes reactions to yield cis and trans isomers of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are pivotal in the synthesis of various biologically active compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Advancements in Dendrimer Chemistry

The compound has been utilized in the synthesis and characterization of water-soluble dendritic macromolecules, showcasing its utility in developing materials with unique solubility characteristics and potential applications in drug delivery systems (Pesak, Moore, & Wheat, 1997).

Contributions to Diels-Alder Reactions

It also plays a crucial role in Diels-Alder reactions, serving as a precursor in the preparation of complex cyclic structures, thus demonstrating its significance in constructing carbocyclic frameworks essential for pharmaceutical development (Padwa, Brodney, & Lynch, 2003).

Development of Chiral Auxiliaries

Furthermore, tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate is key in developing new chiral auxiliaries, enhancing the enantioselectivity of various synthetic reactions. This aspect is vital for creating enantiomerically pure compounds, which are increasingly important in drug synthesis and development (Studer, Hintermann, & Seebach, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(9-14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUPBQQHSZSANF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(=O)C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572033.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2572034.png)

![3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2572035.png)

![3-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572042.png)

![1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,3S)-](/img/structure/B2572043.png)

![6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-](/img/structure/B2572044.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2572053.png)